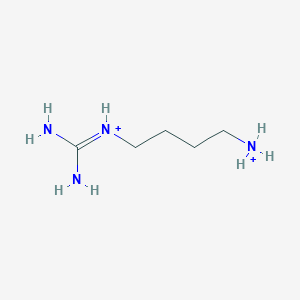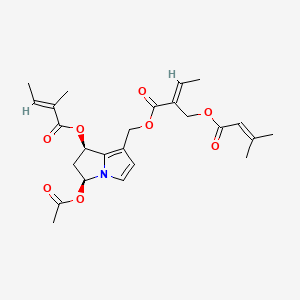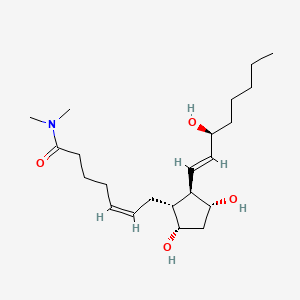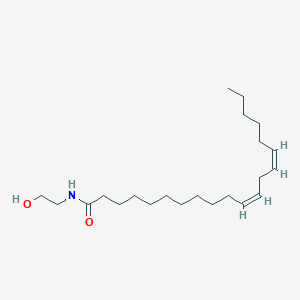
N-cis-11,14-eicosadienoyl ethanolamine
説明
Synthesis Analysis
The synthesis of NAEs can be achieved through enzymatic processes involving the conversion of long-chain fatty acids into their corresponding ethanolamine derivatives. For instance, Tinto et al. (2021) describe the synthesis of 13-hydroxy-9Z,11E-octadecadienoyl-N-ethanolamine (13-HODE-EA) from N-linoleoyl-ethanolamine (LAE), utilizing soybean lipoxygenase and 15-lipoxygenase-derived metabolites. This process showcases the enzymatic transformation of fatty acids into bioactive NAEs, which could be analogous to the synthesis of N-cis-11,14-eicosadienoyl ethanolamine (Tinto et al., 2021).
科学的研究の応用
1. Conformational Analysis
N-cis-11,14-eicosadienoyl ethanolamine is structurally similar to other ethanolamide compounds such as anandamide. A study by Bonechi et al. (2001) analyzed the conformational properties of anandamide using NMR and molecular simulations, finding it to be predominantly linear with a stabilizing hydrogen bond in its ethanolamine group. This research provides insights into the structural characteristics of similar compounds like N-cis-11,14-eicosadienoyl ethanolamine (Bonechi et al., 2001).
2. Ethanolamine Utilization in Bacterial Pathogens
Garsin (2010) discussed the role of ethanolamine as a carbon and/or nitrogen source for bacteria, highlighting its importance in bacterial pathogenesis. This research is relevant for understanding how N-cis-11,14-eicosadienoyl ethanolamine might interact in microbial environments (Garsin, 2010).
3. Effects on Delta4-desaturation in HepG2 Cells
Research by Slomma et al. (2004) studied the effects of fatty acids on the delta4-desaturation process in HepG2 cells. The study's findings regarding the impact of different fatty acids on cellular processes can provide a context for understanding the biological activity of N-cis-11,14-eicosadienoyl ethanolamine in similar settings (Slomma et al., 2004).
4. Ethanolamine as a Cardioprotective Agent
Kelly et al. (2010) identified ethanolamine as a cardioprotective substance that activates the STAT-3 pathway, offering potential insights into the cardioprotective properties of N-cis-11,14-eicosadienoyl ethanolamine (Kelly et al., 2010).
5. Anti-inflammatory and Antioxidant Properties
Saturnino et al. (2017) explored the anti-inflammatory and antioxidant effects of N-palmitoyl-ethanolamine derivatives, which could be relevant for understanding the potential therapeutic applications of N-cis-11,14-eicosadienoyl ethanolamine (Saturnino et al., 2017).
6. Synthesis and Molecular Targets
Tinto et al. (2021) focused on synthesizing and identifying molecular targets of N-linoleoyl-ethanolamine, a compound structurally related to N-cis-11,14-eicosadienoyl ethanolamine. This study contributes to understanding the synthesis and biological interactions of similar compounds (Tinto et al., 2021).
7. Role in Brain Gene Expression
Kitajka et al. (2002) investigated the impact of fatty acids on rat brain gene expression, a study which may provide insights into the neurological effects of N-cis-11,14-eicosadienoyl ethanolamine (Kitajka et al., 2002).
特性
IUPAC Name |
(11Z,14Z)-N-(2-hydroxyethyl)icosa-11,14-dienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,24H,2-5,8,11-21H2,1H3,(H,23,25)/b7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQCBVWCBTUPDQ-HZJYTTRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(15R)-9,15-dimethoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol](/img/structure/B1238647.png)
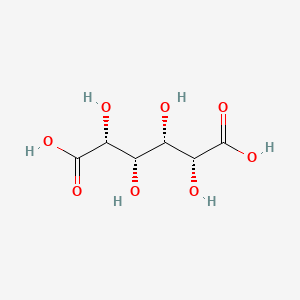
![1-[1-[4-[(4-chlorophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1238651.png)


![(1R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B1238655.png)
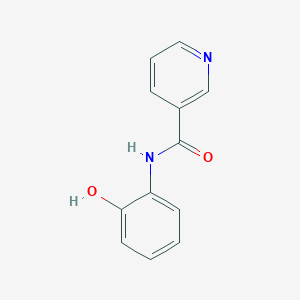
![Methyl 4-[1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenoxy)-4-oxoazetidin-2-yl]benzoate](/img/structure/B1238660.png)
